7-(Trifluoromethyl)-1,4-oxazepane hydrochloride

Description

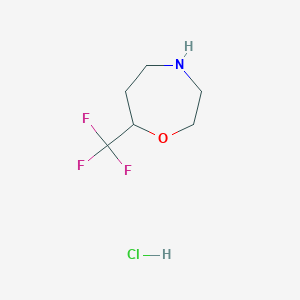

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-1-2-10-3-4-11-5;/h5,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGSSZGNEAOROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095409-35-9 | |

| Record name | 7-(trifluoromethyl)-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride typically involves the introduction of the trifluoromethyl group into the oxazepane ring. One common method is the reaction of an oxazepane precursor with a trifluoromethylating agent under controlled conditions. The reaction often requires the use of a catalyst and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

7-(Trifluoromethyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazepane ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with different functional groups, while substitution reactions can introduce new groups into the molecule, potentially altering its chemical properties.

Applications De Recherche Scientifique

Antidepressant Activity

Research has indicated that compounds similar to 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride may exhibit monoamine reuptake inhibitory activity. This suggests potential applications in treating mood disorders such as depression. The structural modifications associated with the trifluoromethyl group may enhance the selectivity and efficacy of these compounds in targeting neurotransmitter systems .

Antiviral Properties

The compound's unique structure may also confer antiviral properties. Studies have explored the synthesis of various oxazepane derivatives with potential activity against viral infections. The trifluoromethyl group can enhance lipophilicity, potentially improving cellular uptake and bioavailability of antiviral agents .

Cancer Research

In oncology, this compound may play a role in developing targeted therapies. The compound's ability to interact with specific biological targets could be harnessed to design novel anticancer agents that are more effective and less toxic than conventional chemotherapy drugs .

Data Table: Comparative Analysis of Oxazepane Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Trifluoromethyl group at position 7 | Enhanced biological activity due to fluorine substitution |

| 7-(Difluoromethyl)-1,4-oxazepane hydrochloride | Difluoromethyl group at position 7 | Potentially different biological activity |

| 5-Cyclopropyl-1,4-oxazepane hydrochloride | Cyclopropyl group at position 5 | Distinct reactivity patterns due to ring strain |

Case Study 1: Antidepressant Development

A study conducted on a series of oxazepane derivatives demonstrated that modifications at the 7-position could significantly affect their binding affinity to serotonin transporters. Among the tested compounds, those with trifluoromethyl substitutions exhibited enhanced antidepressant-like effects in animal models, suggesting their potential for further development as therapeutic agents .

Case Study 2: Antiviral Efficacy

In another investigation, researchers synthesized a library of oxazepanes including the trifluoromethyl variant and evaluated their antiviral activities against influenza viruses. The results indicated that certain derivatives displayed significant inhibition of viral replication, highlighting the importance of structural features in determining biological efficacy .

Mécanisme D'action

The mechanism by which 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

7-(Difluoromethyl)-1,4-oxazepane Hydrochloride

- Molecular Formula: C₆H₁₁F₂NO·HCl

- Molecular Weight : 187.61 g/mol

- CAS : 2059988-56-4

- Key Differences: Replaces -CF₃ with -CF₂H, reducing electronegativity and steric bulk. Lower molecular weight (187.61 vs. 205.61 g/mol) may improve solubility but decrease metabolic stability.

2-(Fluoromethyl)-1,4-oxazepane Hydrochloride

- Molecular Formula: C₆H₁₃ClFNO

- Molecular Weight : 169.62 g/mol

- CAS : 1909316-21-7

- Key Differences :

7-Phenyl-1,4-thiazepane Hydrochloride

- Molecular Formula : C₁₁H₁₆ClNS

- Molecular Weight : 221.77 g/mol

- CAS : 2097937-23-8

- Key Differences: Replaces oxygen in the oxazepane ring with sulfur (thiazepane), increasing ring size and polarizability.

(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- CAS : 1332531-44-8

- Key Differences :

Comparative Data Table

Activité Biologique

7-(Trifluoromethyl)-1,4-oxazepane hydrochloride is a synthetic compound characterized by a trifluoromethyl group attached to an oxazepane ring. This unique structure imparts distinctive chemical properties that are of significant interest in various biological and pharmaceutical applications. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological targets, making it a valuable tool in research.

The molecular formula for this compound is with a molecular weight of approximately 197.6 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and potential biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 7-(trifluoromethyl)-1,4-oxazepane; hydrochloride |

| Molecular Formula | C₆H₁₀F₃NO·HCl |

| Molecular Weight | 197.6 g/mol |

| Solubility | Soluble in water and organic solvents |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The electronegative trifluoromethyl group enhances the compound's binding affinity, potentially influencing various biological pathways including metabolic processes and signal transduction.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on related oxazepane derivatives have shown moderate cytotoxic effects on human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines.

| Cell Line | IC50 (mg/ml) |

|---|---|

| MCF-7 | 11.9 |

| A-549 | 9.3 |

| Hep G2 | 16.4 |

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its potential therapeutic applications.

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological studies. Its role as a building block in the synthesis of more complex molecules allows for exploration in drug development, particularly in creating compounds with enhanced bioactivity or specificity for certain biological targets.

Case Studies

Several studies have highlighted the biological relevance of fluorinated compounds similar to this compound:

- Antitumor Activity : A study demonstrated that fluorinated oxazepanes exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies.

- Enzyme Inhibition : Research has shown that compounds with trifluoromethyl groups can act as effective inhibitors of specific enzymes involved in metabolic pathways, suggesting possible applications in metabolic disorders.

- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases, showcasing their versatility in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.